molecular formula C10H16N2S B13305745 N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine

Cat. No.: B13305745
M. Wt: 196.31 g/mol
InChI Key: BFYOAILBRNRMLP-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine (CAS 1340116-89-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel bioactive molecules. It features a cyclopentanamine group linked to a 1,3-thiazole heterocycle, a privileged scaffold in pharmaceuticals . The 1,3-thiazole ring is a common structural motif in a wide array of therapeutic agents due to its diverse biological activities . Compounds containing the thiazole nucleus are found in drugs with antimicrobial, anticancer, antidiabetic, anti-inflammatory, and central nervous system (CNS) activities . This specific molecular architecture makes this compound a valuable intermediate or building block for researchers synthesizing and evaluating new chemical entities. Its potential research applications include serving as a core structure in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental purposes.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C10H16N2S/c1-8(10-11-6-7-13-10)12-9-4-2-3-5-9/h6-9,12H,2-5H2,1H3

InChI Key

BFYOAILBRNRMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

  • Starting Materials : Cyclopentanamine and a thiazol-2-yl ethyl halide (e.g., thiazol-2-yl ethyl chloride).
  • Reaction Conditions : Basic conditions, such as the presence of a base like sodium hydroxide (NaOH) or triethylamine (Et3N), are required to facilitate the nucleophilic attack.
  • Mechanism : The nitrogen atom in cyclopentanamine acts as a nucleophile, attacking the electrophilic carbon of the thiazol-2-yl ethyl halide, resulting in the formation of this compound.

Chemical Properties and Structure

Data Tables

Property Description
Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
Synonyms This compound, 1340116-89-3, n-(1-(Thiazol-2-yl)ethyl)cyclopentanamine, AKOS013811883, CS-0277555
CAS No. Not specified in available sources
VCID VC17819780 (Vulcanchem)

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group undergoes acylation with reagents such as acetic anhydride or acyl chlorides to form stable amide derivatives. This reaction is facilitated under mild acidic or basic conditions.

Example Reaction:

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine+Ac2ON-acetylated derivative+AcOH\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{N-acetylated derivative} + \text{AcOH}

Supporting Evidence:

  • In analogous systems, acetylated thiazole derivatives (e.g., compound 5 in ) are synthesized via reaction with acetic anhydride.

  • Reaction conditions typically involve heating under reflux in acetic acid .

Alkylation Reactions

The amine can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Example Reaction:

This compound+CH3IQuaternary ammonium salt\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{Quaternary ammonium salt}

Conditions:

  • Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution, particularly at the 5-position, due to its electron-rich nature.

Reaction TypeReagentsProductReferences
NitrationHNO₃/H₂SO₄5-nitrothiazole derivative
SulfonationSO₃/H₂SO₄5-sulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/Fe5-halo-thiazole derivative

Mechanistic Insight:
Electrophiles attack the electron-rich thiazole ring, stabilized by resonance .

Cycloaddition Reactions

The thiazole moiety can engage in [3+2] cycloadditions with nitrilimines or diazo compounds to form fused heterocycles.

Example Reaction with Nitrilimine:

Thiazole+NitrilimineMWPyrazole-fused derivative\text{Thiazole} + \text{Nitrilimine} \xrightarrow{\text{MW}} \text{Pyrazole-fused derivative}

Conditions:

  • Microwave irradiation enhances reaction efficiency .

Oxidation Reactions

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or peracids.

Example Reaction:

Thiazole+H2O2cat. K2WO4Thiazole sulfone\text{Thiazole} + \text{H}_2\text{O}_2 \xrightarrow{\text{cat. K}_2\text{WO}_4} \text{Thiazole sulfone}

Supporting Evidence:

  • Oxidation of thiazole derivatives to sulfones is documented under mild conditions .

Nucleophilic Reactions at the Ethyl Linker

The ethyl chain may undergo cleavage under strong acidic or basic conditions, though this is less common.

Example Hydrolysis:

This compound+H2OHClCyclopentanamine+Thiazole-ethanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Cyclopentanamine} + \text{Thiazole-ethanol}

Coordination Chemistry

The nitrogen atoms in the thiazole and amine groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Application:

  • Potential catalytic or medicinal applications due to metal-binding properties .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional and Pharmacological Implications

  • Thiazole vs. Phenyl Substitution: The thiazole ring in the target compound introduces sulfur and nitrogen atoms, which enhance polar interactions (e.g., with enzymes or receptors) compared to the fluorophenyl group in . Thiazoles are also known to improve metabolic stability relative to purely aromatic systems .
  • Cyclopentylamine vs. In contrast, acetamide derivatives (e.g., ) offer hydrogen-bonding sites but may exhibit reduced membrane permeability .
  • Impact of Substituents : The oxolane-containing analog introduces an ether oxygen, increasing solubility but possibly reducing CNS penetration due to higher polarity.

Research Findings and Limitations

  • Synthesis Challenges : highlights the use of nickel Raney catalysts and phenyl isothiocyanates in synthesizing thiazoline derivatives, suggesting similar reagents may apply to the target compound. However, scalability and yield optimization remain unaddressed in the provided data .
  • Biological Data Gaps: No direct pharmacological or toxicological studies on N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine are cited. Analogous compounds (e.g., fluorophenyl derivatives ) are often explored for CNS activity, but extrapolation to the thiazole variant requires caution.
  • Crystallographic Insights : reports X-ray structures of thiazole-acetamide hybrids, demonstrating planar conformations that favor π-π stacking. This suggests the target compound’s thiazole ring may adopt similar interactions .

Biological Activity

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopentanamine core substituted with a thiazole moiety. The synthesis typically involves the reaction of cyclopentanone derivatives with thiazole precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity

The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas.

1. Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell growth in lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition concentration (GI50) values for these cell lines are summarized in Table 1.

Cell Line GI50 (µM)
MCF-75.4
NCI-H4607.2
SF-2686.8

These findings suggest that the compound may act as a microtubule-destabilizing agent, similar to other thiazole derivatives known for their anticancer properties .

2. Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values against selected pathogens are presented in Table 2.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results highlight the compound's potential as an antimicrobial agent, particularly in the context of rising antibiotic resistance .

The mechanisms underlying the biological activity of this compound are thought to involve:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Disruption of Microtubule Formation : Similar to other thiazole derivatives, it may destabilize microtubules, which is crucial for mitosis.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05), with morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against drug-resistant strains of Staphylococcus aureus and showed promising results in vitro.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the thiazole core is functionalized through a 1,3-dipolar cycloaddition or nucleophilic substitution. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) could link the thiazole moiety to the ethylcyclopentanamine backbone, as seen in analogous thiazole-triazole hybrids . Key steps include:

  • Thiazole activation : Introducing reactive groups (e.g., chloromethyl or azide) at the thiazole's 2-position.
  • Amine coupling : Using reductive amination or carbodiimide-mediated coupling to attach the cyclopentamine group.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product.
    • Characterization : Confirm via 1H^1H/13C^{13}C NMR (DMSO-d6 or CDCl3) and IR spectroscopy (C=O stretch ~1670 cm1^{-1}, NH ~3260 cm1^{-1}) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, thiazole-containing analogs show planar geometry at the thiazole ring, with C-S bond lengths ~1.71–1.74 Å .
  • Troubleshooting : If twinning occurs (common in flexible amines like cyclopentamine), employ high-resolution data (≤1.0 Å) and twin refinement protocols in SHELX .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR in DMSO-d6 can detect NH protons (δ ~10–11 ppm) and thiazole protons (δ ~8.3–8.4 ppm). 13C^{13}C NMR identifies carbonyl carbons (δ ~165 ppm) and thiazole C2 (δ ~153 ppm) .
  • IR : Look for NH stretches (3260–3300 cm1^{-1}) and C=N/C=S vibrations (1500–1600 cm1^{-1}) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

  • Solvent modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts. Compare with experimental data .
  • Dynamic effects : Perform 1H^1H-1H^1H NOESY to assess intramolecular interactions (e.g., cyclopentamine-thiazole proximity) influencing shifts .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Modify the cyclopentamine’s alkyl chain (e.g., methyl vs. ethyl) or thiazole substituents (e.g., electron-withdrawing groups at C4/C5).
  • Assays : Test analogs in vitro (e.g., enzyme inhibition, receptor binding) and correlate with steric/electronic parameters (Hammett σ, logP).
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrogen bonds with thiazole’s N/S atoms .

Q. How do tautomeric or protonation states affect the compound’s reactivity in solution?

  • Methodological Answer :

  • pH-dependent studies : Use UV-Vis spectroscopy (200–400 nm) to track tautomer shifts. Thiazoles often exhibit keto-enol tautomerism, with pKa ~6–8 .
  • Theoretical calculations : DFT (B3LYP/6-311+G**) predicts protonation sites. Compare with 1H^1H NMR titrations in buffered D2O .

Q. What analytical approaches validate purity when scaling up synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities. Ensure >98% purity for biological testing .
  • Elemental analysis : Confirm C/H/N/S percentages within 0.3% of theoretical values .

Data Contradiction Analysis

Q. How to address discrepancies between SC-XRD and DFT-predicted bond lengths?

  • Methodological Answer :

  • Check basis sets : Use larger basis sets (e.g., def2-TZVP) for DFT to improve accuracy.
  • Thermal motion : Analyze XRD thermal ellipsoids; high displacement parameters (Ueq^{eq} > 0.05 Ų) suggest dynamic disorder, not static DFT errors .

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